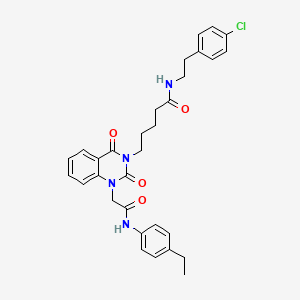

N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

CAS No.:

Cat. No.: VC15357474

Molecular Formula: C31H33ClN4O4

Molecular Weight: 561.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H33ClN4O4 |

|---|---|

| Molecular Weight | 561.1 g/mol |

| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

| Standard InChI | InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |

| Standard InChI Key | MDQIFZUTKDTMJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |

Introduction

Chemical and Structural Characteristics

The compound belongs to the quinazoline family, a class of heterocyclic organic compounds featuring fused benzene and pyrimidine rings. Its IUPAC name reflects the presence of a 4-chlorophenethyl group attached via a pentanamide linker to a quinazoline scaffold modified with a 2-((4-ethylphenyl)amino)-2-oxoethyl substituent. The molecular formula is C<sub>31</sub>H<sub>33</sub>ClN<sub>4</sub>O<sub>4</sub>, yielding a molecular weight of 561.08 g/mol.

Key Structural Features

-

Quinazoline Core: The bicyclic system provides a planar aromatic structure conducive to π-π stacking interactions with biological targets .

-

Chlorophenethyl Moiety: The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .

-

Ethylphenylamino-oxoethyl Side Chain: This substituent introduces hydrogen-bonding capabilities and steric bulk, which may influence target selectivity .

A comparative analysis of similar quinazoline derivatives reveals that electron-withdrawing groups (e.g., chloro, nitro) at the phenyl rings enhance stability and binding affinity to enzymatic targets .

Synthesis and Structural Optimization

While no published synthesis route exists for this specific compound, established methodologies for analogous quinazolines suggest a multi-step approach:

-

Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

-

Side Chain Introduction: Nucleophilic displacement reactions at the 1- and 3-positions of the quinazoline using alkyl halides or Mitsunobu reactions .

-

Final Amidation: Coupling of the pentanamide linker with 4-chlorophenethylamine via carbodiimide-mediated chemistry .

Critical challenges include controlling regioselectivity during substitutions and maintaining stereochemical integrity at chiral centers. Purification typically involves recrystallization or column chromatography, with final purity exceeding 95% .

Biological Activity and Mechanisms

Quinazoline derivatives are renowned for their kinase-inhibitory properties. While direct data on this compound are scarce, structurally related molecules exhibit the following activities:

Anticancer Effects

-

Polo-like Kinase 1 (Plk1) Inhibition: Quinazolines bearing similar substituents inhibit Plk1 at nanomolar concentrations (IC<sub>50</sub> = 27–250 nM), disrupting mitotic progression in cancer cells .

-

Apoptosis Induction: Activation of caspases-3/7 and modulation of Bcl-2 family proteins have been observed in leukemia (U-937) and melanoma (SK-MEL-1) cell lines .

| Compound Class | Target | IC<sub>50</sub> (µM) | Cell Line | Mechanism |

|---|---|---|---|---|

| Quinazoline Derivatives | Plk1 | 0.027–0.25 | HeLa | Mitotic Arrest |

| Analogous Structures | Tubulin | 5.7–12.2 | U-937/SK-MEL | Apoptosis Induction |

Epigenetic Modulation

Recent studies highlight quinazolines as inhibitors of histone methyltransferases (e.g., G9a). Modifications at the 4-amino position enhance selectivity, with UNC0224 (a related compound) showing 10-fold selectivity for G9a over GLP (IC<sub>50</sub> = 27 nM vs. 250 nM) .

Structure-Activity Relationship (SAR) Insights

Critical SAR trends for quinazoline derivatives include:

-

2-Amino Substitutions: Bulky groups (e.g., homopiperazine) improve target engagement by filling hydrophobic pockets .

-

4-Amino Modifications: Electron-donating groups (e.g., methyl) enhance potency, while steric hindrance reduces activity .

-

7-Methoxy Replacements: Introduction of dimethylaminopropoxy chains increases solubility and lysine-binding channel interactions .

These findings suggest that the compound’s ethylphenylamino-oxoethyl side chain may optimize interactions with both catalytic and allosteric enzyme sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume